1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Beschreibung
This compound features a 1,2,3,4-tetrahydroquinoline core substituted with a bromine atom at the 6-position and a 2,2-dimethylpropan-1-one group at the 1-position. Such structural attributes make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles .
Eigenschaften
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWTROUAQKNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-47-7 | |
| Record name | 1-(6-bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrN\O
- Molecular Weight : 296.2 g/mol
- CAS Number : 1803588-47-7
- Predicted Boiling Point : 443.8 ± 45.0 °C
- Density : 1.320 ± 0.06 g/cm³
- pKa : 0.31 ± 0.20
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromo group in the tetrahydroquinoline framework enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.
2. Neuroprotective Effects
Studies have suggested that tetrahydroquinoline derivatives may possess neuroprotective properties. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
3. Anticancer Potential
Tetrahydroquinoline derivatives have shown promise in anticancer research. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
The mechanisms underlying the biological activities of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one include:
- Inhibition of Enzymatic Activity : Compounds structurally related to this compound have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [ChemicalBook] |
| Neuroprotective | Reduction in oxidative stress | [MDPI] |
| Anticancer | Induction of apoptosis | [ChemicalBook] |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that the bromo substitution significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower for compounds containing the bromo group compared to their non-brominated counterparts.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of related tetrahydroquinoline compounds resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests a potential therapeutic application for cognitive disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C14H18BrN
- Molecular Weight : 296.2 g/mol
- Density : 1.320 g/cm³ (predicted)
- Boiling Point : 443.8 °C (predicted)
- pKa : 0.31 (predicted) .
These properties suggest potential for various applications in pharmaceuticals and organic synthesis.
Anticancer Activity
Recent studies have indicated that tetrahydroquinoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance, derivatives of tetrahydroquinoline have shown effectiveness against breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
Research has demonstrated that compounds containing the tetrahydroquinoline structure possess antimicrobial activity. The brominated variant shows enhanced efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting enzyme activity critical for bacterial survival.
Neurological Applications
Tetrahydroquinoline derivatives are also being explored for neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's ability to cross the blood-brain barrier enhances its relevance in this domain.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles. Its unique structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cycloadditions .
Material Science
In materials science, the compound is being investigated for its potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties . Its structural characteristics allow it to participate in charge transfer processes essential for electronic applications.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table summarizes key structural differences and properties between the target compound and analogs:
Electronic and Steric Effects
- Bromo vs. Amino/Methoxy Substituents: The 6-bromo group in the target compound reduces electron density in the quinoline ring compared to the 6-amino (EDG) in compound 24 or the 4-methoxy in 2aa. This may enhance electrophilic reactivity or stabilize charge-transfer interactions in biological targets .
- Dimethylpropan-1-one vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
